2-Isoxazol-5-ylpiperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-piperidin-2-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMFFKIATYSHFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 2-Isoxazol-5-ylpiperidine hydrochloride may involve large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isoxazol-5-ylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the isoxazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Scientific Research Applications
The applications of 2-Isoxazol-5-ylpiperidine hydrochloride span several domains:
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of isoxazole, including 2-Isoxazol-5-ylpiperidine hydrochloride, exhibit promising anticancer properties through mechanisms such as histone deacetylase (HDAC) inhibition. HDAC inhibitors are crucial in cancer therapy as they affect gene expression related to tumor growth and progression .
- Neuropharmacology : The compound has been investigated for its potential neuroprotective effects and as an antagonist at orexin receptors, which may influence sleep-wake cycles and appetite regulation .
2. Antimicrobial Properties
- Studies have demonstrated that isoxazole derivatives possess significant antibacterial and antifungal activities. For instance, compounds with specific substitutions on the isoxazole ring have shown effectiveness against pathogens such as E. coli and S. aureus .
3. Synthesis and Chemical Reactions
- 2-Isoxazol-5-ylpiperidine hydrochloride serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including nucleophilic substitutions and cycloaddition reactions, facilitating the development of more complex molecules .
Case Studies
Several studies highlight the therapeutic potential of 2-Isoxazol-5-ylpiperidine hydrochloride:
Mechanism of Action
The mechanism of action of 2-Isoxazol-5-ylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 2-Isoxazol-5-ylpiperidine hydrochloride and related compounds:
*Calculated molecular weight based on formula C₈H₁₂N₂O·HCl.
Key Observations:
Oxadiazole (N, O) in ’s compound may confer greater metabolic resistance than isoxazole due to its aromatic stabilization .
Substituent Effects :
Physicochemical Properties
While direct data for 2-Isoxazol-5-ylpiperidine hydrochloride are lacking, inferences can be drawn:
- Solubility : Isoxazole’s polarity suggests higher water solubility than thiazole or thiophene derivatives but lower than oxadiazole-containing compounds .
- Stability : Piperidine’s basicity (pKa ~11) ensures protonation in acidic environments, stabilizing the hydrochloride salt. This contrasts with ortho-toluidine hydrochloride (), which has a lower molecular weight (143.61 g/mol) and distinct aromatic amine properties .
Biological Activity
2-Isoxazol-5-ylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
2-Isoxazol-5-ylpiperidine hydrochloride has the molecular formula C₈H₁₃ClN₂O, characterized by the presence of an isoxazole ring fused with a piperidine structure. This unique combination imparts distinct chemical properties that contribute to its biological activities.
Biological Activities
The biological activity of 2-Isoxazol-5-ylpiperidine hydrochloride encompasses several areas:
1. Antimicrobial Activity:
Research indicates that isoxazole derivatives, including 2-Isoxazol-5-ylpiperidine hydrochloride, exhibit promising antimicrobial properties. These compounds have been tested against various pathogens, demonstrating significant inhibitory effects.
2. Anticancer Properties:
Studies have shown that this compound may inhibit the growth of cancer cells. For instance, it has been evaluated for its effectiveness against human breast and colorectal cancer cell lines, showing IC50 values that suggest substantial cytotoxicity.
3. Analgesic Effects:
Preliminary studies indicate potential analgesic properties, with compounds linked to isoxazole structures demonstrating significant pain relief in animal models.
The mechanism of action for 2-Isoxazol-5-ylpiperidine hydrochloride involves modulation of specific biological targets:
- Enzyme Interaction: The compound may interact with enzymes or receptors, influencing their activity and leading to various biological effects.
- Receptor Modulation: Similar compounds have been shown to act on serotonin and dopamine receptors, suggesting a possible role in neuropsychiatric disorders.
Case Studies and Experimental Data
Several studies have investigated the biological activity of 2-Isoxazol-5-ylpiperidine hydrochloride. Below are key findings summarized in tables:
| Study | Biological Activity | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Study 1 | Antimicrobial | 10 - 20 | Effective against Gram-positive bacteria |
| Study 2 | Anticancer | 7.9 - 92 | Significant inhibition in breast cancer cell lines |
| Study 3 | Analgesic | <10 | Effective pain relief in acetic acid-induced writhing test |
Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship (SAR) of isoxazole derivatives. For instance, modifications at specific positions on the isoxazole ring can enhance potency and selectivity for biological targets.
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 2-Isoxazol-5-ylpiperidine hydrochloride to improve yield and purity?
- Methodological Answer : Begin by evaluating existing synthetic pathways, such as cycloaddition reactions for isoxazole ring formation or nucleophilic substitution for piperidine functionalization. Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, highlights the use of hydroxylamine hydrochloride and chlorine in isoxazole synthesis, which can be adapted for analogous reactions. Monitor intermediates via HPLC or NMR to identify bottlenecks in purity.
Q. What analytical techniques are critical for characterizing 2-Isoxazol-5-ylpiperidine hydrochloride and its intermediates?
- Methodological Answer : Combine spectroscopic methods (e.g., / NMR for structural elucidation) with chromatographic techniques (HPLC for purity assessment). Mass spectrometry (HRMS) is essential for confirming molecular weight, as demonstrated in for similar piperidine derivatives. For crystallinity analysis, employ X-ray diffraction or DSC, referencing ’s approach to validating compound libraries.
Q. How should researchers address stability issues during storage and handling of 2-Isoxazol-5-ylpiperidine hydrochloride?
- Methodological Answer : Follow safety protocols from SDS guidelines ( ): store the compound in airtight containers under inert gas (e.g., argon) at -20°C. Conduct accelerated stability studies under varying humidity and temperature conditions, using TGA or Karl Fischer titration to assess hygroscopicity. Avoid aqueous solutions unless explicitly required for experiments.
Advanced Research Questions
Q. What computational strategies can predict reaction outcomes or mechanistic pathways for 2-Isoxazol-5-ylpiperidine derivatives?
- Methodological Answer : Utilize retrosynthesis tools with AI-driven platforms (e.g., Reaxys or Pistachio databases) to propose feasible routes, as outlined in . Apply density functional theory (DFT) to model transition states for isoxazole-piperidine coupling reactions. Validate predictions with experimental data, cross-referencing with libraries like the Aryl Halide Chemistry Informer Library ( ).
Q. How can contradictory data in biological activity assays for 2-Isoxazol-5-ylpiperidine derivatives be resolved?
- Methodological Answer : Perform dose-response studies across multiple cell lines or in vivo models to isolate confounding variables. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity. Reference ’s peer-review framework to systematically compare results with published datasets, ensuring reproducibility.
Q. What strategies enhance the selectivity of 2-Isoxazol-5-ylpiperidine hydrochloride in targeting specific receptors or enzymes?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by modifying substituents on the isoxazole or piperidine moieties. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, as suggested in ’s retrosynthesis analysis. Validate selectivity via competitive binding assays with radiolabeled ligands or CRISPR-edited cell models.
Methodological Considerations
Q. How should researchers design experiments to assess the pharmacokinetic properties of 2-Isoxazol-5-ylpiperidine hydrochloride?
- Methodological Answer : Use LC-MS/MS for quantifying plasma/tissue concentrations in rodent models. Apply compartmental modeling (e.g., NONMEM) to estimate parameters like and . Incorporate microsomal stability assays (e.g., liver S9 fractions) to evaluate metabolic pathways, referencing ’s pharmacological precursor studies.
Q. What protocols mitigate toxicity risks during in vivo studies with 2-Isoxazol-5-ylpiperidine hydrochloride?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
